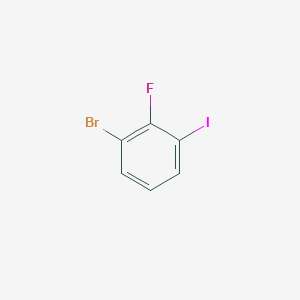

1-Bromo-2-fluoro-3-iodobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBOPKUWEXVTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597726 | |

| Record name | 1-Bromo-2-fluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958458-89-4 | |

| Record name | 1-Bromo-2-fluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Expanding Role of Aryl Halides in Organic Synthesis and Beyond

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental components in the toolkit of synthetic chemists. numberanalytics.comchemistrylearner.com Their importance stems from their ability to participate in a wide array of chemical transformations, most notably in cross-coupling reactions. chemistrylearner.comfiveable.me These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.me This capability has revolutionized the synthesis of a vast range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comfiveable.me

The reactivity of aryl halides is influenced by the nature of the halogen atom, with iodides being the most reactive and chlorides the least. fiveable.me This differential reactivity allows for selective transformations in molecules containing multiple different halogens. Beyond their role as synthetic intermediates, some aryl halides have found direct applications as insecticides, herbicides, and fungicides. libretexts.org

The Unique Advantages of Multi Halogenated Benzene Derivatives

Multi-halogenated benzene (B151609) derivatives, which feature more than one halogen atom on the benzene ring, offer an even greater level of synthetic versatility. The presence of multiple halogens provides several distinct advantages:

Sequential and Site-Selective Reactions: The differing reactivity of various halogens (I > Br > Cl > F) in cross-coupling reactions allows for a stepwise and controlled functionalization of the aromatic ring. fiveable.me This enables the introduction of different substituents at specific positions, a crucial aspect in the synthesis of complex target molecules.

Modulation of Electronic Properties: The number and type of halogen substituents can significantly influence the electronic nature of the benzene ring. chemistrylearner.com This, in turn, affects the reactivity of the molecule and the properties of the final product.

Diverse Applications: The ability to introduce a variety of functional groups makes multi-halogenated benzenes valuable precursors for a wide range of products, including active pharmaceutical ingredients (APIs), liquid crystals, and carbazole (B46965) derivatives. ossila.com

Spotlight on 1 Bromo 2 Fluoro 3 Iodobenzene: a Tool for Advanced Chemical Transformations

Fundamental Principles of Halogenation in Aromatic Systems

The core of synthesizing substituted benzenes lies in electrophilic aromatic substitution (EAS). In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. lumenlearning.com However, benzene itself requires activation or a potent electrophile to react. For halogenation, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is typically used to polarize the halogen-halogen bond, creating a stronger electrophile. lumenlearning.comlibretexts.org

Once a substituent is present on the ring, it influences the position of subsequent substitutions. This is known as the directing effect. Halogens (F, Cl, Br, I) are a peculiar class of substituents; they are deactivating yet ortho-, para- directing. youtube.comyoutube.com Their high electronegativity withdraws electron density from the ring through the inductive effect, making the ring less reactive than benzene (deactivating). jove.com However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during an attack at the ortho or para position. jove.commasterorganicchemistry.com This resonance stabilization is not possible for a meta attack, making the ortho and para pathways more favorable. jove.commasterorganicchemistry.com When multiple substituents are present, the regiochemical outcome of a new substitution is determined by the combined directing effects of all groups. libretexts.org

Stepwise Halogenation Approaches

Directly halogenating a benzene ring to install three different halogens in a specific 1,2,3-pattern is not feasible. Therefore, a stepwise approach, introducing each halogen sequentially, is necessary. This strategy relies heavily on the directing effects of the halogens already on the ring to control the position of the next incoming halogen.

Sequential Introduction of Halogen Substituents

A logical synthetic sequence for this compound must carefully consider the order of halogen introduction to achieve the desired regiochemistry. While specific, documented stepwise syntheses starting from simple halobenzenes are not extensively detailed in readily available literature, the strategy would follow a retrosynthetic logic. libretexts.orgopenstax.org The challenge lies in overcoming the formation of isomeric products at each stage.

Regiocontrol in Sequential Halogenation

Regiocontrol is the paramount challenge in a stepwise synthesis of this compound. The directing effects of the halogen substituents must be carefully manipulated. For instance, starting with fluorobenzene (B45895), subsequent bromination would yield a mixture of ortho- and para-bromofluorobenzene. Separating the desired ortho isomer would be a critical, and likely inefficient, step.

A subsequent iodination of o-bromofluorobenzene would then be directed by both the fluorine and bromine atoms. Both are ortho-, para-directors. The fluorine atom at position 1 and the bromine at position 2 would direct an incoming electrophile to positions 3, 4, and 6. This would inevitably lead to a mixture of regioisomers, making this direct, stepwise halogenation approach synthetically challenging and low-yielding for producing the specific this compound isomer. The development of divergent synthetic methods, where reaction conditions are tuned to favor a specific regioisomer, is an active area of research that could potentially address these challenges. beilstein-journals.org

Diazotization-Mediated Synthetic Pathways

A more powerful and regiochemically precise method for synthesizing complex aromatic compounds involves the use of diazonium salts, typically generated from aniline (B41778) (aminobenzene) precursors. organic-chemistry.org These reactions, particularly the Sandmeyer and Schiemann reactions, allow for the introduction of a wide variety of substituents in positions that are not accessible through direct electrophilic substitution. organic-chemistry.orgnih.gov

Conversion of Aminobenzene Precursors

A documented and effective route to this compound utilizes an aminobenzene precursor, which locks in the desired substitution pattern from the start. google.com This pathway exemplifies the strategic use of an amino group, which can be converted into a diazonium salt and subsequently replaced by a halogen. wikipedia.orgbyjus.com

A plausible synthesis begins with 1-fluoro-2-amino-3-nitrobenzene. The synthesis proceeds as follows:

Diazotization and Bromination: The starting amine is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with a copper(I) bromide catalyst to replace the diazonium group with bromine, yielding 1-fluoro-2-bromo-3-nitrobenzene. google.comwikipedia.org

Reduction: The nitro group is then reduced to an amino group. This transformation is crucial as it "reverses the polarity" of the substituent's directing effect, changing it from a meta-director to a strong ortho-, para-director, and sets up the final step. masterorganicchemistry.comyoutube.com This reduction yields 1-fluoro-2-bromo-3-aminobenzene. google.com

Diazotization and Iodination: The final step involves converting the newly formed amino group into a diazonium salt. This is achieved by reacting the 1-fluoro-2-bromo-3-aminobenzene with sodium nitrite in an acidic solvent. google.com The resulting diazonium salt is then treated with a source of iodide, such as hydrogen iodide or potassium iodide, to yield the final product, this compound. google.com This iodination of a diazonium salt does not typically require a copper catalyst. organic-chemistry.orgwikipedia.org

This multi-step process, summarized in the table below, provides excellent regiocontrol by building the substitution pattern around the versatile amino group.

| Reaction Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

| 1 | 1-Fluoro-2-amino-3-nitrobenzene | a) NaNO₂, Acid b) CuBr | 1-Fluoro-2-bromo-3-nitrobenzene | Diazotization / Sandmeyer Reaction |

| 2 | 1-Fluoro-2-bromo-3-nitrobenzene | Reducing Agent (e.g., Fe/HCl) | 1-Fluoro-2-bromo-3-aminobenzene | Nitro Group Reduction |

| 3 | 1-Fluoro-2-bromo-3-aminobenzene | a) NaNO₂, Acid b) KI or HI | This compound | Diazotization / Iodination |

Modifications of the Schiemann Reaction for Fluorine Introduction

The Balz-Schiemann reaction is the classic method for introducing fluorine onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. jk-sci.comwikipedia.orgnumberanalytics.com Direct fluorination of benzene is often too violent and difficult to control. vedantu.com The Schiemann reaction provides a controlled alternative. vedantu.com

While the synthetic route described above (Section 2.3.1) starts with a fluorinated precursor, an alternative strategy could involve introducing the fluorine atom via a Schiemann reaction at a different stage. For example, one could envision a synthesis starting with an appropriate bromo-iodo-aniline. The amino group would be converted to a diazonium tetrafluoroborate salt using reagents like tetrafluoroboric acid (HBF₄). jk-sci.com Subsequent heating would then decompose the salt to yield the desired fluorinated product. wikipedia.org

Modern modifications to the Schiemann reaction aim to improve yields and safety. These can include using alternative counterions to tetrafluoroborate, such as hexafluorophosphate (B91526) (PF₆⁻), or performing the diazotization with nitrosonium salts like [NO]SbF₆ to avoid isolating the potentially unstable diazonium salt. wikipedia.org Another approach involves conducting the diazotization directly in liquid hydrogen fluoride (B91410). wikipedia.org These advancements enhance the utility of diazotization-mediated pathways for accessing complex fluoroaromatic compounds.

Diazotization-Iodination Reactions

A prominent and effective method for the synthesis of this compound involves the diazotization of an aniline precursor followed by an iodination reaction. This classical transformation, known as the Sandmeyer reaction or a related variation, provides a reliable route to introduce an iodine atom at a specific position on the aromatic ring.

The synthesis commences with 1-fluoro-2-bromo-3-aminobenzene as the starting material. This precursor undergoes a two-step, one-pot process to yield the target compound. Current time information in Bangalore, IN.

Step 1: Diazotization The first step is the conversion of the primary aromatic amine into a diazonium salt. This is typically achieved by treating the aniline derivative with sodium nitrite (NaNO₂) in an acidic medium. The reaction is generally performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

Step 2: Iodination Following the formation of the diazonium salt, an iodide source is introduced to the reaction mixture. Common reagents for this step include potassium iodide (KI) or hydrogen iodide (HI). Current time information in Bangalore, IN. The diazonium group serves as an excellent leaving group (N₂ gas), facilitating its displacement by the iodide nucleophile to form the aryl-iodine bond.

Table 1: Diazotization-Iodination of 1-Fluoro-2-bromo-3-aminobenzene

| Step | Reagents | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Diazotization | 1-Fluoro-2-bromo-3-aminobenzene, Sodium Nitrite (NaNO₂), Acid (e.g., H₂SO₄) | Aqueous solvent, Low temperature (e.g., 0-5°C) | 3-Bromo-2-fluorobenzene-diazonium salt | Current time information in Bangalore, IN. |

| Iodination | Hydrogen Iodide (HI) or Potassium Iodide (KI) | Room temperature | This compound | Current time information in Bangalore, IN. |

Catalytic Synthesis Routes

Catalytic methods offer powerful alternatives for the synthesis of polyhalogenated aromatics, often providing higher efficiency, selectivity, and functional group tolerance compared to stoichiometric approaches.

Transition Metal-Catalyzed Halogenation

Transition metal catalysis can be employed for the direct iodination of aromatic C-H bonds. Copper salts, in particular, have been shown to be effective catalysts for this transformation. For instance, the iodination of various aromatic compounds can be achieved using molecular iodine (I₂) in combination with copper(II) salts like CuCl₂ or CuSO₄ supported on alumina. oup.com

This method proceeds under relatively mild conditions and can offer high yields of mono-iodinated products. oup.com While a specific application of this method for the direct synthesis of this compound from 1-bromo-2-fluorobenzene is not detailed in the available literature, the principles suggest its potential applicability. The directing effects of the existing bromo and fluoro substituents would be critical in determining the regioselectivity of the C-H iodination. The electron-withdrawing nature of the halogens would deactivate the ring, likely requiring optimized conditions for a successful reaction.

Halogen Exchange Reactions

Halogen exchange, particularly the conversion of an aryl bromide or chloride to an aryl iodide, represents a valuable synthetic tool. This transformation, often referred to as an aromatic Finkelstein reaction, can be efficiently catalyzed by copper(I) complexes. organic-chemistry.orgnih.gov

A general and mild method for the conversion of aryl bromides into the corresponding aryl iodides utilizes a catalytic system composed of copper(I) iodide (CuI) and a diamine ligand, with sodium iodide (NaI) serving as the iodine source. organic-chemistry.orgresearchgate.net This protocol is tolerant of a wide array of functional groups. nih.gov

This methodology could be applied to synthesize this compound from a precursor such as 1,3-dibromo-2-fluorobenzene. The greater reactivity of the C-Br bond compared to the C-F bond under these conditions would allow for selective exchange of one bromine atom for an iodine atom. The choice of solvent and ligand is crucial for optimizing the reaction rate and conversion. researchgate.net

Table 2: Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein Reaction)

| Substrate Type | Catalyst System | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Aryl Bromides | CuI (5 mol%), Diamine Ligand (10 mol%) | Sodium Iodide (NaI) | Dioxane, n-Butanol, or n-Pentanol | Mild conditions, tolerates various functional groups, sensitive to steric hindrance. | organic-chemistry.orgnih.govresearchgate.net |

| Aryl Chlorides | CuI, Diamine Ligand | Sodium Iodide (NaI) | Dioxane | Generally requires higher temperatures than aryl bromides. | mdpi.com |

Bromodeboronation Methodologies for Analogous Structures

Bromodeboronation is a reaction where a boronic acid or its ester derivative is converted into an aryl bromide. This transformation is a powerful tool for introducing bromine atoms onto an aromatic ring with high precision, as the boronic acid group can be installed via versatile methods like the Miyaura borylation. organic-chemistry.org

Research into the mechanism of halodeboronation has shown that the reaction of an aryl boronic acid with an electrophilic halogen source (e.g., N-Bromosuccinimide, NBS) can be catalyzed by copper salts or even by general Lewis bases. researchgate.netacs.org The process is believed to proceed through a boronate-driven ipso-substitution pathway. acs.org This involves the formation of a boronate species, which then undergoes electrophilic attack by the halogen source at the carbon atom bearing the boron group.

While not a direct synthesis of this compound, this methodology is highly relevant for creating analogous, complex polyhalogenated structures. For example, a hypothetical synthesis could involve the preparation of a 2-fluoro-3-iodophenylboronic acid derivative, which could then be subjected to bromodeboronation to install the bromine atom at the C-1 position, affording the final product. The chemoselectivity of such a reaction in the presence of other halogens would be a key consideration.

Advanced Mechanistic Syntheses

Beyond classical and catalytic methods, advanced synthetic strategies involving intricate mechanistic pathways, such as halogen migrations, can provide access to complex substitution patterns that are difficult to achieve through other means.

Sequential Halogen Dance Mechanisms for Halogen Redistribution

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement is driven by the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org The reaction is typically initiated by deprotonation using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. whiterose.ac.uk

This mechanism could potentially be employed to synthesize this compound from a more readily available isomer. For instance, if a different regioisomer of bromo-fluoro-iodobenzene were synthesized, it could be subjected to halogen dance conditions. The reaction proceeds through a series of deprotonation and halogen-metal exchange steps, allowing the halogen to "walk" across the ring. wikipedia.org The final position of the halogen is dictated by the directing groups present on the ring, which stabilize the transient carbanionic (lithiated) species. The fluorine and iodine atoms would act as directing groups, influencing the migration of the bromine atom to the most thermodynamically favored position. clockss.org The success of such a strategy would depend critically on the relative stabilities of the possible lithiated intermediates.

Directed Halogen Migration via UV Irradiation

Directed halogen migration, often known as the "halogen dance," is a type of isomerization reaction where a halogen atom moves from one position to another on an aromatic ring. While this process is most famously catalyzed by strong bases, photo-induced migrations via UV irradiation represent an alternative pathway. This method typically involves the homolytic cleavage of a carbon-halogen bond to generate a radical intermediate. The halogen radical can then re-bond at a different, more thermodynamically stable position on the aromatic ring.

For a molecule like this compound, a hypothetical UV-irradiated synthesis could involve the rearrangement of a different isomer. The high energy of UV light could potentially initiate the migration of a bromine or iodine atom. However, the C-F bond is generally too strong to be affected by this method. The efficiency and regioselectivity of such a process would be highly dependent on the solvent, the presence of radical initiators or quenchers, and the electronic influences of the halogens already on the ring.

Role of Directing Groups in Halogen Dance

In the more common base-catalyzed halogen dance, the directing effects of substituents are paramount. This reaction is typically initiated by deprotonation of the aromatic ring using a strong, sterically hindered base like lithium diisopropylamide (LDA). researchgate.net This generates a carbanion, and the subsequent migration of a halogen is driven by the relative stability of the possible anionic intermediates. researchgate.netresearchgate.net

In the context of synthesizing this compound, the fluorine atom would exert a strong inductive-withdrawing effect, increasing the acidity of adjacent protons and potentially directing the initial deprotonation. The bromine and iodine atoms can then migrate. The "dance" involves a series of metal-halogen exchanges, with the final position of the halogen determined by the most stable carbanion intermediate. researchgate.net The interplay between the inductive effects of the fluorine and the polarizability of the bromine and iodine atoms would critically influence the reaction's outcome.

Ullmann-Type Coupling Strategies for Iodinated Aromatics

The Ullmann reaction is a classic copper-catalyzed method for forming carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org Ullmann-type strategies are particularly relevant for the synthesis of iodinated aromatics. The reaction typically involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst, often at high temperatures. wikipedia.org

To synthesize this compound, one could envision an Ullmann-type coupling between a 1,2-dibromo-3-fluorobenzene (B108855) precursor and an iodide source, such as copper(I) iodide (CuI). Modern variations of the Ullmann reaction utilize ligands like diamines or N,N-dimethylglycine, which can facilitate the reaction under milder conditions and improve yields. organic-chemistry.orgnih.gov Aryl iodides are the most reactive halides in Ullmann couplings, followed by bromides and then chlorides, a trend that must be considered when designing a selective synthesis. wikipedia.org

Table 1: Comparison of Classical and Modern Ullmann Conditions

| Feature | Classical Ullmann Reaction | Modern Ullmann-Type Reaction |

|---|---|---|

| Catalyst | Stoichiometric copper powder | Catalytic Cu(I) salts (e.g., CuI) |

| Ligands | None | Often required (e.g., phenanthroline, N,N-dimethylglycine) organic-chemistry.orgnih.gov |

| Temperature | High (often > 200°C) organic-chemistry.org | Milder (can be around 110°C) organic-chemistry.org |

| Solvents | High-boiling polar (e.g., DMF, nitrobenzene) wikipedia.org | Varies, can include the reactant alcohol itself organic-chemistry.org |

| Substrate Scope | Often requires activated aryl halides | Broader scope, including less reactive halides |

Fluoride-Iodide Exchange Processes

Halogen exchange (Halex) reactions, like the Finkelstein reaction, provide a direct route for interconverting halides. While the classic Finkelstein reaction is used for alkyl halides, analogous processes for aryl halides exist, though they are more challenging. wikipedia.org The direct exchange of a fluoride for an iodide on an aromatic ring is difficult due to the exceptional strength of the carbon-fluorine bond.

Conversely, introducing fluorine via a halide exchange is more common. Aromatic iodides can be converted to fluorides using reagents like potassium fluoride, often requiring polar aprotic solvents and sometimes phase-transfer catalysts to enhance reactivity. wikipedia.org Another approach involves hypervalent iodine reagents, which can be used in conjunction with fluoride sources like triethylamine (B128534) trihydrofluoride (Et3N–3HF) to achieve fluorination of aromatic systems. arkat-usa.org However, a direct fluoride-to-iodide swap on a complex arene like a bromo-fluoro-benzene precursor remains a synthetically challenging transformation.

Optimized and Industrial-Scale Preparation Methods for Related Compounds

For the industrial-scale synthesis of polyhalogenated benzenes, multi-step sequences starting from readily available materials are preferred. A common and scalable strategy involves diazotization of an aromatic amine followed by a Sandmeyer-type reaction. google.comacs.org

A practical route to this compound is described in a patent, which starts from 1-fluoro-2-amino-3-nitrobenzene. google.com The synthesis proceeds through the following key steps:

Diazotization-Bromination: The starting aniline is converted to a diazonium salt and then treated with a bromide source to yield 1-fluoro-2-bromo-3-nitrobenzene.

Reduction: The nitro group is reduced to an amine, affording 1-fluoro-2-bromo-3-aminobenzene. google.com

Diazotization-Iodination: The resulting aniline is subjected to a final diazotization, followed by treatment with an iodide salt (like potassium iodide or hydrogen iodide) to install the iodine, yielding the final product, this compound. google.com

A similar one-pot diazotization-iodination method has been patented for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline. google.com This "one-pot" approach, where the diazonium salt reacts immediately with iodide, is advantageous as it can reduce side reactions and simplify the process, making it suitable for larger-scale production. google.com

Table 2: Example Industrial Synthesis Steps for Halogenated Aromatics

| Step | Reaction Type | Starting Material Example | Reagents Example | Product Example | Reference |

|---|---|---|---|---|---|

| 1 | Diazotization / Halogenation | 4-bromo-3-chloro-2-fluoroaniline | H₂SO₄, NaNO₂, CuI, KI | 1-bromo-2-chloro-3-fluoro-4-iodobenzene | google.com |

| 2 | Reduction | 1-fluoro-2-bromo-3-nitrobenzene | Not specified (e.g., Fe/HCl, H₂/Pd) | 1-fluoro-2-bromo-3-aminobenzene | google.com |

| 3 | Diazotization / Iodination | 1-fluoro-2-bromo-3-aminobenzene | Acid, NaNO₂, KI or HI | This compound | google.com |

Mechanistic Insights into Halogen Activation on the Benzene Ring

The reactivity of this compound is profoundly influenced by the electronic properties and steric effects of its halogen substituents. The presence of electron-withdrawing halogens like fluorine, chlorine, and bromine activates the benzene ring towards certain reactions while deactivating it towards others.

Halogens are generally deactivating in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which outweighs the electron-donating resonance effect. masterorganicchemistry.com However, in the context of nucleophilic aromatic substitution (SNAr), these electron-withdrawing properties become crucial for activating the ring. smolecule.com The fluorine atom, being the most electronegative, exerts the strongest inductive effect, significantly deactivating the ring towards electrophiles but playing a key role in activating it for nucleophilic attack. masterorganicchemistry.com

The activation of the benzene ring in this compound for specific reactions can also be achieved through metalation. For instance, the use of a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at a position ortho to the fluorine, creating a highly reactive aryllithium intermediate. This intermediate can then react with an electrophile, such as iodine, to introduce another substituent with high regioselectivity. The presence of the existing halogens helps to direct this lithiation and stabilize the resulting intermediate.

Furthermore, the varying carbon-halogen bond strengths play a significant role in the molecule's reactivity. The C-I bond is the weakest (approximately 234 kJ/mol), followed by the C-Br bond (approximately 276 kJ/mol), and the much stronger C-F bond. This hierarchy suggests that the iodine atom is the most likely to be displaced in reactions where the carbon-halogen bond is broken.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, where a nucleophile replaces a leaving group on the aromatic ring. This reaction is the opposite of electrophilic aromatic substitution, as it involves an electron-poor aromatic ring being attacked by a nucleophile. masterorganicchemistry.com

Susceptibility to Nucleophilic Attack

The benzene ring in this compound is rendered susceptible to nucleophilic attack by the presence of its three electron-withdrawing halogen atoms. smolecule.com These halogens pull electron density from the ring, making it more electrophilic and thus more open to attack by electron-rich nucleophiles. masterorganicchemistry.com The large size and high polarizability of the iodine atom at position 3 further enhance the molecule's susceptibility to nucleophilic aromatic substitution. The fluorine atom, with its strong electron-withdrawing nature, also contributes significantly to this activation.

Formation and Stability of Meisenheimer Complexes

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination process involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.netlibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming this tetrahedral intermediate. libretexts.org The stability of the Meisenheimer complex is crucial for the reaction to proceed.

Arenes with strong electron-withdrawing substituents are necessary to stabilize the negative charge that builds up during the formation of the Meisenheimer complex. researchgate.net In this compound, the cumulative electron-withdrawing effect of the three halogens helps to stabilize this intermediate. Recent research has also explored the photochemistry of stable Meisenheimer complexes, demonstrating their potential as powerful photoreductants. nih.gov While traditional SNAr reactions require significant activation, some nucleophilic aromatic substitutions can proceed through a concerted mechanism, bypassing the formation of a stable Meisenheimer intermediate. researchgate.net

Role of Electron-Withdrawing Halogens in SNAr

The electron-withdrawing nature of the halogens in this compound is fundamental to its reactivity in SNAr. smolecule.com These halogens activate the aromatic ring towards nucleophilic attack by reducing the electron density of the ring system. masterorganicchemistry.com The placement of these activating groups is critical; electron-withdrawing groups positioned ortho or para to the leaving group are more effective at stabilizing the negatively charged Meisenheimer intermediate through resonance. masterorganicchemistry.comlibretexts.org This stabilization of the intermediate is a key factor in accelerating the rate of SNAr reactions. masterorganicchemistry.com The presence of multiple halogens can also influence the regioselectivity of nucleophilic attack. researchgate.net

Gas-Phase Ion/Molecule Reactions and ipso-Substitution

Gas-phase studies provide valuable insights into the intrinsic reactivity of molecules without the influence of a solvent. In the gas phase, ion/molecule reactions of haloaromatics can lead to nucleophilic aromatic substitution. core.ac.uk Studies on polyfluorobromobenzenes have shown that carbon-centered nucleophiles can lead to expected SNAr products as well as unexpected products from SN2 reactions at the bromine atom. researchgate.net

ipso-Substitution, where the nucleophile attacks the carbon atom already bearing a substituent, is a common outcome in these reactions. core.ac.ukresearchgate.net For instance, the reaction of bromoanisole radical cations with methylamine (B109427) in the gas phase results in the ipso-substitution of the bromine atom. core.ac.uk Computational studies on the reaction between pyridine (B92270) and halobenzene radical cations have shown that the reaction is most efficient for chloro-, bromo-, and iodobenzenes, proceeding via an ipso-substitution mechanism. researchgate.net The reaction with fluorobenzene is less favorable due to the strength of the C-F bond. researchgate.net

Comparative Reactivity of Halogens in SNAr

In SNAr reactions, the nature of the halogen leaving group can have a significant impact on the reaction rate. Contrary to what might be expected based on bond strength, the order of leaving group ability in activated aryl halides is often found to be F > Cl ≈ Br > I. researchgate.net This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent breaking of the carbon-halogen bond. masterorganicchemistry.com The highly electronegative fluorine atom is better at stabilizing the transition state leading to the intermediate. masterorganicchemistry.com

However, in gas-phase reactions of halobenzene radical cations with nucleophiles, the calculated Gibbs free energies for the reaction increase in the order I < Br < Cl < F, suggesting that under these conditions, the heavier halogens are better leaving groups. researchgate.net This highlights that the comparative reactivity can be influenced by the specific reaction conditions and the nature of the reacting species.

Data Tables

Table 1: Physicochemical Properties of Halobenzenes

| Compound | C-X Bond Dissociation Energy (kJ/mol) |

| Fluorobenzene | ~544 |

| Chlorobenzene (B131634) | ~406 |

| Bromobenzene (B47551) | ~347 |

| Iodobenzene (B50100) | ~280 |

This table presents the approximate carbon-halogen bond dissociation energies for monohalogenated benzenes, providing a basis for understanding the relative bond strengths in this compound.

Table 2: Relative Rates of Nucleophilic Aromatic Substitution

| Leaving Group | Relative Rate |

| F | 3300 |

| Cl | 1 |

| Br | 0.74 |

| I | 0.36 |

This table shows the relative rates of reaction of 1-X-2,4-dinitrobenzene with piperidine (B6355638) in methanol (B129727) at 25°C. It illustrates the typical leaving group trend in activated SNAr reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

Despite the presence of three deactivating halogen substituents, this compound can undergo electrophilic aromatic substitution. The outcome of these reactions is governed by a delicate interplay of inductive and resonance effects, as well as steric hindrance imposed by the substituents.

The directing power in EAS generally follows the order F > Cl > Br > I, meaning fluorine provides the strongest ortho-, para-directing effect and bromine and iodine provide weaker ones. The position of electrophilic attack is therefore predicted to be primarily influenced by the fluorine atom.

Attack at C4: This position is para to the strongly directing fluorine atom and ortho to the iodine atom.

Attack at C5: This position is para to the bromine atom and meta to both the fluorine and iodine atoms.

Attack at C6: This position is ortho to the fluorine atom.

Studies on the closely related isomer, 2-bromo-1-fluoro-3-iodobenzene (B1340568), have shown that under nitration conditions (HNO₃/H₂SO₄), substitution occurs with 85% regioselectivity at the position para to the fluorine atom. This suggests that the resonance donation from fluorine is the dominant factor in directing the incoming electrophile, even in the presence of other halogens. For this compound, this principle implies that substitution at the C4 position (para to fluorine) would be the major pathway.

The conditions under which an electrophilic aromatic substitution is performed can significantly influence the product distribution, leading to either the kinetic or the thermodynamic product. libretexts.orglibretexts.org The kinetic product is the one that forms the fastest, via the pathway with the lowest activation energy, while the thermodynamic product is the most stable one and predominates when the reaction is reversible and allowed to reach equilibrium. libretexts.orglibretexts.org

Research on the nitration of the constitutional isomer 2-bromo-1-fluoro-3-iodobenzene illustrates this principle vividly:

At a lower temperature (25°C), the reaction is under kinetic control , and the dominant product is the 4-nitro derivative, formed via the fastest pathway.

At a higher temperature (80°C), the reaction conditions allow for reversibility, leading to thermodynamic control . Under these conditions, the more stable 6-nitro isomer becomes the major product, reportedly forming through a ring walk mechanism.

This temperature-dependent outcome highlights the subtle energy differences between possible reaction pathways and intermediates in polyhalogenated systems. The initial electrophilic attack may favor one position due to a lower activation barrier (kinetic control), but if the resulting intermediate or product is less stable than an alternative, elevated temperatures can provide the energy needed to overcome the initial barrier and form the more stable thermodynamic product. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an exceptionally versatile substrate for transition metal-catalyzed cross-coupling reactions. The significant differences in the carbon-halogen bond energies (C-I < C-Br < C-Cl < C-F) allow for highly selective, sequential functionalization of the aromatic ring. The C-I bond is the most reactive, followed by the C-Br bond, making it possible to target specific positions with high precision.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is highly effective for the selective functionalization of this compound. acs.org By carefully selecting the reaction conditions, the C-I bond can be coupled exclusively, leaving the C-Br and C-F bonds available for subsequent transformations. whiterose.ac.uk The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a phosphine (B1218219) ligand and a base. rsc.org

The higher reactivity of the C-I bond towards oxidative addition to the Pd(0) catalyst is the key to this selectivity. rsc.org Studies on dihaloarenes confirm that selective coupling at the iodine-bearing carbon is readily achievable. whiterose.ac.uk

| Coupling Partner | Catalyst System | Base | Expected Major Product |

| Arylboronic acid | Pd(OAc)₂, XPhos | K₂CO₃ | 1-Bromo-2-fluoro-3-(aryl)benzene |

| Alkylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1-Bromo-2-fluoro-3-(alkyl)benzene |

| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-Bromo-2-fluoro-3-(vinyl)benzene |

This table presents typical conditions for selective Suzuki-Miyaura coupling at the C-I bond.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. mdpi.com As with the Suzuki-Miyaura reaction, the pronounced difference in reactivity among the C-X bonds of this compound allows for the highly selective alkynylation at the C3 position (C-I bond). researchgate.net

The standard catalytic system involves a palladium(0) catalyst, a copper(I) salt (typically CuI) as a co-catalyst, and an amine base. nih.gov The reaction can be performed under mild conditions to ensure that only the most labile C-I bond reacts, yielding a 3-alkynyl-1-bromo-2-fluorobenzene derivative. beilstein-journals.org

| Coupling Partner | Catalyst System | Base | Expected Major Product |

| Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | 1-Bromo-2-fluoro-3-(alkynyl)benzene |

| Phenylacetylene | Pd(OAc)₂, PPh₃, CuI | Piperidine | 1-Bromo-2-fluoro-3-(phenylethynyl)benzene |

| Trimethylsilylacetylene | Pd(dba)₂, XPhos, CuI | DIPA | 1-Bromo-2-fluoro-3-(trimethylsilylethynyl)benzene |

This table illustrates representative conditions for selective Sonogashira coupling at the C-I bond.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org This reaction exhibits excellent chemoselectivity, enabling the preferential amination of the C-I bond over the C-Br bond in polyhalogenated substrates. nih.govacs.org

For this compound, this selectivity allows for the targeted synthesis of 3-amino-1-bromo-2-fluorobenzene derivatives. The reaction requires a palladium catalyst, a specialized bulky electron-rich phosphine ligand (such as XPhos, SPhos, or DavePhos), and a strong base (like NaOt-Bu or K₃PO₄). nih.govrsc.org The choice of ligand is critical for achieving high catalytic activity and selectivity. organic-chemistry.org Research on mixed dihaloarenes, such as 1-bromo-4-iodobenzene, has demonstrated that amination occurs almost exclusively at the carbon-iodine bond, providing high yields of the corresponding bromoaniline product. nih.govacs.org

| Amine Reagent | Catalyst System | Base | Expected Major Product |

| Primary Amine (R-NH₂) | Pd₂(dba)₃, XPhos | NaOt-Bu | N-(Alkyl)-3-bromo-2-fluoroaniline |

| Secondary Amine (R₂NH) | Pd(OAc)₂, SPhos | K₃PO₄ | N,N-(Dialkyl)-3-bromo-2-fluoroaniline |

| Aniline | Pd₂(dba)₃, DavePhos | Cs₂CO₃ | N-(Phenyl)-3-bromo-2-fluoroaniline |

This table summarizes typical catalyst systems for selective Buchwald-Hartwig amination at the C-I bond.

Negishi Coupling Reactions

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high tolerance of functional groups. In the context of this compound, the differential reactivity of the C-I and C-Br bonds allows for selective coupling.

Typically, the more reactive C-I bond will undergo oxidative addition to the palladium(0) catalyst first, allowing for the selective introduction of a substituent at the 3-position. Subsequent modification of the reaction conditions, such as increasing the temperature or changing the catalyst, can then facilitate a second coupling at the less reactive C-Br bond. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. For instance, catalyst systems like Pd(dba)₂ and SPhos have been shown to be effective for Negishi couplings involving aryl bromides.

Table 1: Hypothetical Negishi Coupling of this compound

| Entry | Organozinc Reagent | Catalyst/Ligand | Product |

| 1 | R¹-ZnCl | Pd(PPh₃)₄ | 1-Bromo-2-fluoro-3-(R¹)-benzene |

| 2 | R²-ZnCl | Pd₂(dba)₃/SPhos | 1-(R²)-2-fluoro-3-(R¹)-benzene |

This table represents a hypothetical reaction sequence and is for illustrative purposes.

Stille Coupling Reactions

Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. Similar to Negishi coupling, the Stille reaction can exploit the different reactivities of the C-I and C-Br bonds in this compound. The C-I bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-Br bond, allowing for regioselective functionalization.

Researchers have utilized unsymmetrical 1-bromo-2-iodobenzene (B155775) derivatives in double Stille coupling reactions to synthesize complex heterocyclic systems. The reaction conditions, including the choice of palladium catalyst, ligands, and solvent, can be fine-tuned to control the reaction's outcome. For instance, Pd(OAc)₂/Dabco has been reported as an efficient catalytic system for Stille cross-coupling reactions.

Table 2: Regioselective Stille Coupling of a Dihalobenzene

| Dihalobenzene | Organotin Reagent | Catalyst | Product | Yield |

| 1-Bromo-2-iodobenzene derivative | Dihydrostannolane | Pd(PPh₃)₄ | Tetrahydrobenz[f]isoindole | Good |

This table is based on findings from a study on double Migita-Kosugi-Stille coupling reactions.

Palladium-Catalyzed Carbonylative Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide (CO) as the carbonyl source. For this compound, this reaction can be directed to either the C-I or C-Br bond, again depending on the reaction conditions. The higher reactivity of the C-I bond allows for selective carbonylation at the 3-position under milder conditions.

These reactions are valuable for synthesizing a wide range of carbonyl-containing compounds, such as aldehydes, ketones, esters, and amides. The choice of palladium catalyst and ligands is critical for achieving high efficiency and selectivity in these transformations.

The Differential Reactivity of Bromine and Iodine in Cross-Coupling

The difference in bond dissociation energies (C-I < C-Br) is the primary reason for the differential reactivity of the iodine and bromine substituents in this compound in cross-coupling reactions. The weaker carbon-iodine bond undergoes

Base-Catalyzed Halogen Dance Reactions

The halogen dance (HD) reaction is a base-induced intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.net This fascinating transformation allows for the synthesis of regioisomers that are often difficult to access through conventional methods. researchgate.net For polyhalogenated arenes like this compound, the halogen dance presents a pathway to a variety of isomers, but its course is often complicated by competing reactions. researchgate.netresearchgate.net

Mechanistic Elucidation of Halogen Dance

The modern understanding of the base-catalyzed halogen dance (BCHD) mechanism refutes early theories based on aryne intermediates for isomerization. scribd.com The currently accepted mechanism involves a series of intermolecular steps initiated by the deprotonation of the aromatic ring by a strong, non-nucleophilic base, such as a lithium amide. researchgate.net

The key steps are as follows:

Deprotonation: A strong base abstracts the most acidic proton from the aromatic ring to generate an aryl anion intermediate. In this compound, the proton at the C6 position is likely the most acidic due to the cumulative inductive effects of the adjacent bromine and iodine atoms.

Halophilic Attack (Halogen Transfer): The newly formed aryl anion acts as a nucleophile, attacking a halogen atom (bromine or iodine) on another molecule of the starting material in a process known as a halophilic attack or S_N2@X reaction. researchgate.net This transfer results in a new aryl anion and a rearranged neutral halobenzene.

Protonation/Equilibration: The reaction mixture contains a dynamic equilibrium of various lithiated intermediates, which are driven towards the most thermodynamically stable species. researchgate.net Quenching the reaction with an electrophile (like water or an aldehyde) traps the final distribution of aryl anions. whiterose.ac.uk

This multi-step process, sometimes described as a "domino" or "cascade" mechanism, explains the formation of both isomerized and disproportionated products without invoking an aryne intermediate for the migration itself. researchgate.netias.ac.in

Role of Bromo-Bridged Transition States

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insight into the halogen transfer step. For brominated arenes, the mechanism is proposed to proceed through a bromo-bridged transition state . researchgate.netias.ac.in

In this transition state, the bromine atom is simultaneously bonded to the carbon of the donor molecule and the anionic carbon of the acceptor molecule. researchgate.net This model helps to explain how the halogen is transferred between aromatic rings. DFT calculations on bromobenzene derivatives have been used to map out potential energy surfaces and identify the most energetically favorable pathways for these transfers. researchgate.net These studies analyze the energy of the transition states to predict the kinetics and thermodynamics of the isomerization and disproportionation pathways. ias.ac.in For this compound, both bromo-bridged and the even more likely iodo-bridged transition states would be possible, governing the complex reaction network. researchgate.net

Isomerization and Disproportionation Pathways

The halogen dance of a polyhalogenated benzene can lead to two primary outcomes: isomerization and disproportionation. researchgate.net

Isomerization: This involves the migration of a halogen atom to a different position on the benzene ring. For example, a base-catalyzed reaction on this compound could potentially lead to isomers like 1-bromo-2-fluoro-5-iodobenzene or 2-bromo-1-fluoro-4-iodobenzene, depending on which halogen "dances" and the relative stability of the anionic intermediates. DFT computations suggest that there can be numerous possible isomerization pathways, with the most favorable ones being those that proceed through the lowest energy transition states. researchgate.netresearchgate.net

Disproportionation: This pathway involves the transfer of a halogen atom from one molecule to another, resulting in products with fewer and more halogen atoms than the starting material. ias.ac.in For instance, two molecules of this compound could undergo disproportionation to yield a (2-fluoro-3-iodophenyl) anion and 1,X-dibromo-2-fluoro-3-iodobenzene. The process is also referred to as dismutation. researchgate.net Studies on bromothiophenes and bromobenzenes have identified multiple potential disproportionation pathways, the viability of which depends on the stability of the intermediates and transition states involved. researchgate.netias.ac.in

| Reaction Type | Description | Potential Outcome for this compound |

| Isomerization | Migration of a halogen (Br or I) to a different position on the ring. | Formation of other C₆H₃BrFI isomers. |

| Disproportionation | Transfer of a halogen between two molecules. | Formation of C₆H₄FI and C₆H₂Br₂FI species. |

Competitive Aryne Formation and Dismutation

A significant challenge in performing clean halogen dance reactions on arenes is the competition from other reaction pathways, primarily aryne formation and dismutation (disproportionation). researchgate.netresearchgate.net

Aryne Formation: Strongly basic conditions, especially with amide bases, can promote the elimination of a proton and an adjacent halide to form a highly reactive aryne intermediate. acs.org For this compound, elimination of HBr or HI could lead to fluorinated iodo- or bromo-benzynes. These arynes can then be trapped by nucleophiles in the system (such as the amide base), leading to amination products and reducing the yield of the desired halogen dance products. researchgate.netacs.org The choice of base and reaction temperature is critical to suppress this competing pathway.

Dismutation/Disproportionation: As described above, this is an intrinsic part of the halogen dance manifold but can be considered a competitive side reaction if a specific isomer is the target. It leads to a complex mixture of products with varying degrees of halogenation, which can complicate purification and lower the yield of any single product. researchgate.netscribd.com

Comparative Reactivity with Structural Isomers and Related Halogenated Aromatics

The reactivity of this compound is best understood by comparing it to its isomers and other related halogenated compounds. The precise arrangement of the three different halogens on the benzene ring dictates the molecule's electronic properties, the acidity of its ring protons, and its susceptibility to various transformations.

The presence of fluorine, bromine, and iodine on the same ring creates a unique reactivity profile. In many organometallic reactions, such as metal-halogen exchange, the reactivity order is I > Br > Cl > F. science.gov Therefore, reactions involving organolithium reagents would likely occur preferentially at the C-I bond. Conversely, the high electronegativity of fluorine significantly influences the acidity of adjacent protons, a key factor in initiating the halogen dance.

| Compound | Key Structural Feature | Expected Reactivity Differences |

| This compound | Halogens at 1, 2, 3 positions. | The proton at C6 is activated by adjacent Br. The C-I bond is most susceptible to metal-halogen exchange. Steric crowding is significant. |

| 1-Bromo-3-fluoro-2-iodobenzene chemimpex.comcymitquimica.com | Halogens at 1, 2, 3 positions (different arrangement). | The proton at C6 is activated by adjacent Br. The C-I bond is flanked by Br and F, potentially increasing steric hindrance for some reactions. |

| 1-Bromo-2-fluoro-4-iodobenzene cymitquimica.com | Para-relationship between I and Br. | The protons at C3 and C5 have different electronic environments. Less steric hindrance around the iodine atom compared to the 1,2,3-isomers. |

| 1-Bromo-2-fluorobenzene fluoromart.com | Lacks the iodine atom. | Less prone to metal-halogen exchange. Halogen dance would exclusively involve bromine migration. Aryne formation is a known pathway. |

| Polyfluorobenzenes nist.gov | Multiple fluorine atoms. | Highly susceptible to nucleophilic aromatic substitution (S_NAr), where a fluorine atom is displaced. The reactivity is dominated by the strong electron-withdrawing nature of fluorine. |

In palladium-catalyzed cross-coupling reactions, the reactivity differences are also pronounced. For instance, in reactions with amines, the choice of halogenated substrate is critical. Studies on fluorinated halogenobenzenes show that electron-withdrawing groups generally enhance reactivity, but steric hindrance near the reactive C-Br bond can significantly decrease product yields. mdpi.com Compared to its isomers, the 1,2,3-substitution pattern of this compound presents a sterically hindered environment that could lower its reactivity in certain catalytic cycles compared to a less crowded isomer like 1-bromo-2-fluoro-4-iodobenzene. mdpi.com

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Halogen Compounds

NMR spectroscopy is a powerful tool for characterizing halogenated aromatic compounds. The number of signals, their chemical shifts (positions in the spectrum), and their splitting patterns (multiplicities) provide a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic Proton Environments

The ¹H NMR spectrum of 1-Bromo-2-fluoro-3-iodobenzene is expected to show three distinct signals in the aromatic region, typically between 6.5 and 8.5 ppm. wisc.edu Each signal corresponds to one of the three chemically non-equivalent protons on the benzene (B151609) ring.

H-4: This proton is flanked by the iodine at C-3 and a proton at C-5. It is expected to appear as a triplet or doublet of doublets.

H-5: Situated between two protons (H-4 and H-6), this proton would likely also present as a triplet or a complex multiplet.

H-6: This proton is adjacent to the bromine at C-1 and the proton at C-5. Its signal is anticipated to be a doublet of doublets.

The precise chemical shifts are influenced by the electronegativity and anisotropic effects of the adjacent halogen atoms. Generally, protons closer to more electronegative halogens like fluorine are shifted downfield (to a higher ppm value).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Due to the lack of symmetry in this compound, the ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the benzene ring. These signals for aromatic carbons typically appear in the 100-160 ppm range. researchgate.net

Carbons bonded to halogens (C-1, C-2, C-3): These carbons experience significant deshielding and are expected to resonate at the downfield end of the aromatic region. The carbon bonded to fluorine (C-2) would also exhibit splitting due to carbon-fluorine coupling (¹J C-F). The carbon atoms attached to the heavier halogens, bromine (C-1) and iodine (C-3), are influenced by the "heavy atom effect," which can cause their signals to be broader and shifted to varying extents. nih.govrsc.org

Carbons bonded to hydrogens (C-4, C-5, C-6): These signals will appear more upfield compared to the halogen-substituted carbons.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom.

The chemical shift of this signal provides information about the electronic environment of the fluorine atom. biophysics.orgslideshare.net Furthermore, this signal would be split into a doublet of doublets due to coupling with the adjacent protons, H-1 (a theoretical position, but coupling occurs across the C-Br bond) and H-3 (coupling across the C-I bond), though more significant coupling would be expected with the ortho proton if one were present. The key coupling would be with the meta-protons. This coupling pattern is a critical piece of data for confirming the fluorine's position on the ring. wikipedia.org

Application in Confirming Halogen Positions and Substitution Patterns

The combined data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for unambiguously confirming the 1,2,3-substitution pattern of the halogens.

Signal Count: The presence of three ¹H signals and six ¹³C signals immediately rules out any symmetrical substitution patterns (e.g., a 1,4- or 1,3,5- pattern).

Splitting Patterns: The multiplicities of the proton signals (e.g., doublets, triplets) reveal the number of adjacent protons for each hydrogen, helping to piece together the H-C-C-H connectivity.

Heteronuclear Coupling: The observation of C-F coupling in the ¹³C NMR spectrum and H-F coupling in both the ¹H and ¹⁹F spectra are definitive in placing the fluorine atom adjacent to specific carbon and hydrogen atoms, thus locking in the relative positions of the substituents.

By analyzing all these features together, the precise this compound structure can be distinguished from its other possible isomers.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns. chemguide.co.uk

For this compound (C₆H₃BrFI), the molecular ion peak (M⁺) would be a key feature. A prominent characteristic would be the isotopic pattern caused by bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br (M+2)⁺. This distinctive M/M+2 pattern is a clear indicator of the presence of a single bromine atom.

Common fragmentation pathways for such compounds involve the loss of halogen atoms. whitman.edulibretexts.orgwikipedia.org We would expect to see fragment ions corresponding to the loss of an iodine atom ([M-I]⁺) or a bromine atom ([M-Br]⁺), which would be the most prominent fragmentation steps due to the relative weakness of the C-I and C-Br bonds.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to four or five decimal places. nih.govmdpi.com This accuracy allows for the determination of a molecule's elemental formula. nih.govcolorado.edu For this compound, HRMS would be used to confirm its elemental composition of C₆H₃⁷⁹BrFI or C₆H₃⁸¹BrFI.

The calculated exact masses are:

C₆H₃⁷⁹BrFI: 299.8447 u

C₆H₃⁸¹BrFI: 301.8426 u

Observing ions at these precise m/z values in an HRMS experiment would provide definitive confirmation of the compound's elemental formula, distinguishing it from any other compound with the same nominal mass.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting product ions. In the analysis of this compound, an initial ionization process, typically electron ionization (EI), would generate the molecular ion [C₆H₃BrFI]⁺•. This precursor ion can then be isolated and subjected to collision-induced dissociation (CID) to induce fragmentation.

The fragmentation pathways of halogenated benzenes are influenced by the relative strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) and the stability of the resulting fragments. For this compound, the C-I bond is the weakest, making the initial loss of an iodine radical (I•) a highly probable primary fragmentation step, leading to the formation of a [C₆H₃BrF]⁺ ion.

Subsequent fragmentation events could involve the loss of a bromine radical (Br•) from the [C₆H₃BrF]⁺ ion to yield a [C₆H₃F]⁺ ion. The elimination of neutral molecules such as hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr) from the fragment ions is also possible. The relative abundances of the various fragment ions in the resulting mass spectrum provide valuable information for confirming the identity and substitution pattern of the original molecule.

A hypothetical fragmentation pathway is presented below:

| Precursor Ion (m/z) | Primary Fragment Ion (m/z) | Secondary Fragment Ions (m/z) | Neutral Loss |

| [C₆H₃BrFI]⁺• | [C₆H₃BrF]⁺ | [C₆H₃F]⁺ | I• |

| [C₆H₃BrFI]⁺• | [C₆H₃FI]⁺ | [C₆H₃F]⁺ | Br• |

| [C₆H₃BrF]⁺ | [C₆H₂F]⁺ | HBr | |

| [C₆H₃FI]⁺ | [C₆H₂I]⁺ | HF |

This table represents a simplified, hypothetical fragmentation pattern. Actual fragmentation can be more complex.

Vibrational Spectroscopy for Molecular Structure Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the substituted benzene ring and the carbon-halogen bonds.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected in the 1600-1450 cm⁻¹ region.

C-F stretching: The C-F stretching vibration is typically strong and appears in the 1250-1000 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration is found at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

C-I stretching: The C-I stretching vibration occurs at even lower wavenumbers, typically below 500 cm⁻¹.

Aromatic C-H bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and appear in the 900-675 cm⁻¹ region.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would also show peaks corresponding to the vibrational modes of the molecule. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum. The C-Br and C-I stretching vibrations, which can be weak in the FT-IR spectrum, may be more readily observed in the FT-Raman spectrum.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-F Stretch | 1250-1000 | 1250-1000 |

| C-Br Stretch | 600-500 | 600-500 |

| C-I Stretch | < 500 | < 500 |

This table provides generalized expected wavenumber ranges for the key vibrational modes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined with high precision.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous information on:

Bond lengths and angles: Precise measurements of the C-C, C-H, C-Br, C-F, and C-I bond lengths and the angles between them.

Molecular conformation: The planarity of the benzene ring and the orientation of the halogen substituents.

Intermolecular interactions: The packing of the molecules in the crystal lattice, including any potential halogen bonding or other non-covalent interactions.

While no published crystal structure for this compound is currently available, this technique remains the gold standard for solid-state structural elucidation.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase in a column. The separation is based on the differential partitioning of the analytes between the two phases.

For this compound, GC would be an excellent method for:

Purity assessment: Determining the percentage purity of a sample by separating the target compound from any impurities or starting materials.

Isomer analysis: Separating this compound from its other positional isomers, which would have different retention times due to variations in their boiling points and interactions with the stationary phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. While specific HPLC methodologies for the detailed analysis of this compound are not extensively documented in publicly available research, the principles of HPLC are broadly applicable for its purity assessment and in monitoring its synthesis. The separation of halogenated aromatic compounds is routinely achieved using reverse-phase HPLC.

In a typical reverse-phase HPLC analysis of a compound like this compound, a non-polar stationary phase, such as a C18 column, would be employed. The mobile phase would likely consist of a mixture of a polar organic solvent, like acetonitrile or methanol (B129727), and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The high degree of halogenation and the resulting lipophilicity of this compound suggest it would be well-retained on a reverse-phase column, allowing for effective separation from more polar impurities or starting materials.

Detection is commonly achieved using a UV-Vis detector, as the benzene ring in the molecule is a chromophore that absorbs ultraviolet light. The wavelength of detection would be optimized to achieve the highest sensitivity for this compound.

Given the lack of specific published methods, a hypothetical set of HPLC parameters for the analysis of this compound is presented in the table below. These conditions are based on established methods for similar halogenated aromatic compounds and represent a starting point for method development.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | Estimated to be in the range of 5-10 minutes under these conditions, with non-polar impurities eluting later. |

Detailed Research Findings

Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Fluoro 3 Iodobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. For 1-bromo-2-fluoro-3-iodobenzene, DFT calculations can elucidate a variety of crucial chemical attributes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative DFT-Calculated Frontier Orbital Energies for Halogenated Benzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -6.75 | -1.15 | 5.60 |

| Fluorobenzene (B45895) | -7.02 | -1.28 | 5.74 |

| Bromobenzene (B47551) | -6.89 | -1.45 | 5.44 |

| Iodobenzene (B50100) | -6.78 | -1.62 | 5.16 |

| This compound (Estimated) | -7.1 to -6.9 | -1.8 to -1.6 | 5.3 to 5.1 |

Note: The values for this compound are estimated based on trends observed in related compounds and are for illustrative purposes.

The distribution of electron density within this compound is highly polarized due to the differing electronegativities of the halogen atoms and the carbon atoms of the benzene ring. DFT calculations, often in conjunction with Natural Bond Orbital (NBO) analysis, can quantify this charge distribution and identify intramolecular charge transfer interactions.

The fluorine atom, being the most electronegative, will induce a significant partial positive charge on the carbon atom to which it is attached (C2). The bromine and iodine atoms also withdraw electron density from the ring, albeit to a lesser extent than fluorine. This charge distribution creates a complex electrostatic potential map across the molecule, with regions of both positive and negative potential. These charge asymmetries are critical in dictating how the molecule interacts with other reagents, particularly in electrophilic and nucleophilic substitution reactions.

DFT calculations are instrumental in mapping out the potential energy surfaces for chemical reactions involving this compound. catalysis.blog By identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states, computational chemists can predict the most likely reaction pathways. catalysis.blog For instance, in nucleophilic aromatic substitution (SNAAr) reactions, DFT can be used to evaluate the activation barriers for the attack of a nucleophile at the different carbon atoms of the benzene ring. The presence of three different halogens offers multiple potential leaving groups, and DFT can help to determine the regioselectivity of such reactions. nih.gov

The calculations would likely show that the carbon attached to the fluorine atom is the most electron-deficient and, therefore, a probable site for nucleophilic attack. However, the leaving group ability of the halogens (I > Br > F) also plays a critical role. DFT can model the intricate balance of these electronic and steric factors to predict the final product distribution. nih.gov

While the benzene ring in this compound is planar, the molecule can exhibit different rotational conformations (rotamers) if there are flexible substituent groups. However, for this specific molecule, the primary conformational aspect to consider would be any slight out-of-plane distortions of the halogen atoms due to steric hindrance between the adjacent bulky bromine and iodine atoms. DFT calculations can optimize the molecular geometry to find the most stable conformation, which corresponds to the minimum energy structure on the potential energy surface. These calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable arrangement of the atoms.

Molecular Dynamics Simulations for Reactive Intermediates

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions. researchgate.netkoreascience.kr While DFT is excellent for stationary points on a potential energy surface, MD allows for the exploration of the dynamic evolution of a chemical system, including the formation and lifetime of reactive intermediates. researchgate.net

For this compound, MD simulations could be particularly insightful for studying the behavior of transient species that may form during a reaction. For example, in a reaction involving the formation of an aryne intermediate (a dehydrobenzene), MD could simulate the dynamics of this highly reactive species in a solvent environment. This would provide information on how the aryne interacts with surrounding solvent molecules and how this influences its subsequent reactions. Reactive force fields (ReaxFF) are often employed in MD simulations to model bond breaking and formation, which is essential for studying chemical reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of statistical methods used to develop models that correlate the chemical structure of a compound with its biological activity or a particular property, such as toxicity. nih.govnih.gov These models are built by finding a mathematical relationship between molecular descriptors of a series of compounds and their measured activity.

For this compound, a QSAR model could be developed to predict its potential biological activity or toxicity based on its structural features. researchgate.net The first step would be to calculate a variety of molecular descriptors for the compound. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges obtained from DFT calculations.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Once these descriptors are calculated, they can be used in conjunction with experimental data from a set of related halogenated benzenes to build a QSAR model. nih.gov This model could then be used to predict the activity of this compound. For example, a QSAR model for the toxicity of substituted benzenes might reveal that a combination of hydrophobicity and electronic parameters is predictive of the toxic effect. nih.gov

Kinetic Isotope Effect (KIE) Studies in Mechanistic Investigations

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining whether a specific bond to an isotopically-labeled atom is broken in the rate-determining step of a reaction. The KIE is the ratio of the reaction rate of a substrate with a lighter isotope (typically hydrogen, kH) to that with a heavier isotope (typically deuterium (B1214612), kD). A primary KIE (kH/kD > 2) is observed when the bond to the isotope is cleaved during the rate-limiting step. A smaller or absent KIE suggests the bond is not broken in this step.

While specific experimental KIE studies on this compound are not extensively documented in the literature, theoretical KIE calculations can be employed to predict mechanistic pathways. For instance, in electrophilic aromatic substitution reactions, a key question is the nature of the rate-determining step.

Table 1: Representative Kinetic Isotope Effects in Aromatic Reactions

| Reaction Type | Substrate | kH/kD | Implication for Rate-Determining Step |

| Sulfonation | Benzene | 1.14 - 1.35 | C-H bond breaking is partially rate-limiting. researchgate.net |

| Sulfonylation | Benzene | ~0.95 | C-H bond breaking is not rate-limiting. researchgate.net |

| Phase-Transfer Halogenation | Alkanes | 4-5 | C-H bond activation is the rate-limiting step. nih.gov |